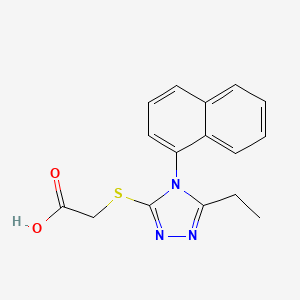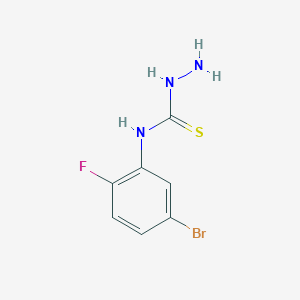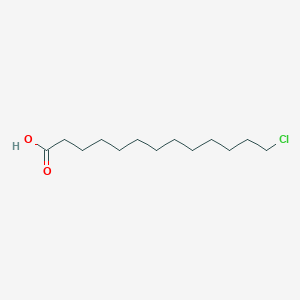
13-Chlorotridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Chlorotridecanoic acid is an organic compound with the molecular formula C13H25ClO2 It is a chlorinated fatty acid derivative, specifically a chlorinated tridecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Chlorotridecanoic acid can be synthesized through the hydrolysis of the corresponding ω-tetrachloroalkanes . The reaction involves the use of specific reagents and conditions to achieve the desired chlorinated fatty acid. The process typically requires controlled temperatures and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar hydrolysis methods. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. The use of advanced equipment and technology helps in maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
13-Chlorotridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
13-Chlorotridecanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a
Properties
Molecular Formula |
C13H25ClO2 |
|---|---|
Molecular Weight |
248.79 g/mol |
IUPAC Name |
13-chlorotridecanoic acid |
InChI |
InChI=1S/C13H25ClO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2,(H,15,16) |
InChI Key |
COYNEVRHWLQITJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCl)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


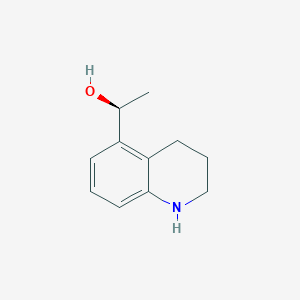
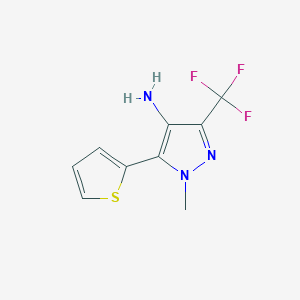
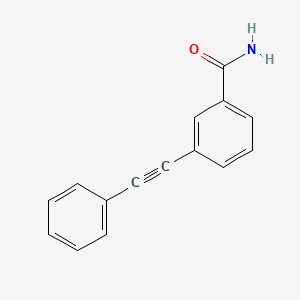
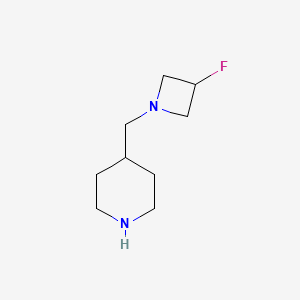
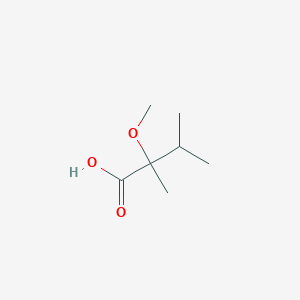
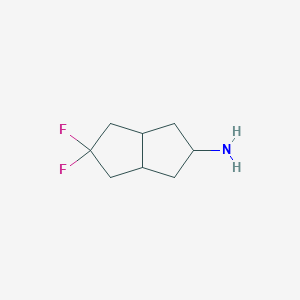
![tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12992260.png)
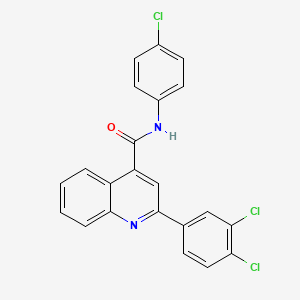
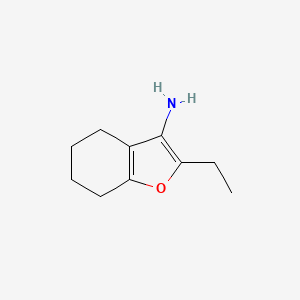
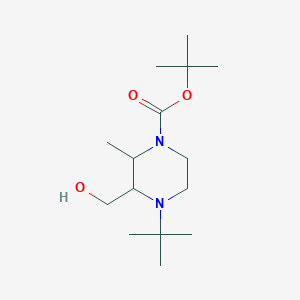
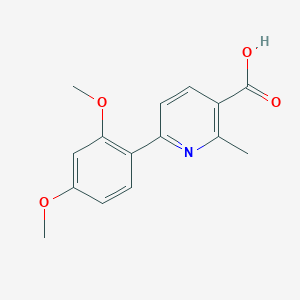
![2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile](/img/structure/B12992307.png)
